Chocolate Brown HT free acid, also known as Food Brown 3 or C.I. 20285, is a synthetic coal tar-derived dye primarily used in the food industry as a colorant. It is classified as a bis-azo dye and is recognized for its reddish-brown hue. The compound has the chemical formula and a molecular weight of approximately 652.57 g/mol. Chocolate Brown HT is predominantly utilized in confectionery, bakery products, dairy, and various processed foods to replicate the color of cocoa or caramel .
The synthesis of Chocolate Brown HT typically involves a diazotization reaction followed by coupling with naphthalene derivatives. The primary steps include:
This process yields a product that can be purified and processed into its final dye form .
The synthesis requires careful control of pH and temperature to ensure optimal yield and purity of the dye. The reaction conditions typically involve acidic environments to facilitate the diazotization step, followed by neutralization for the coupling reaction.
The molecular structure of Chocolate Brown HT free acid consists of two naphthalene rings connected by an azo linkage (). The presence of hydroxyl groups enhances its solubility in water and contributes to its color properties.
The compound's structure allows it to exhibit strong coloration properties when dissolved in aqueous solutions, making it suitable for various food applications .
Chocolate Brown HT can undergo various chemical reactions, particularly under different pH conditions:
These reactions are significant for understanding how the dye behaves in different food matrices and processing conditions .
The stability of Chocolate Brown HT under heat makes it particularly useful for baked goods where high temperatures are involved. Its ability to maintain color integrity during processing is a key factor in its application as a food dye .
The mechanism by which Chocolate Brown HT imparts color involves light absorption at specific wavelengths due to its conjugated double bond system within the azo group. This absorption leads to the characteristic reddish-brown coloration observed in food products.
Studies indicate that the dye's effectiveness can be influenced by factors such as concentration, pH, and interaction with other food components, which can alter its stability and appearance .
These properties make Chocolate Brown HT versatile for various applications while also posing challenges regarding safety and regulatory compliance due to its carcinogenic potential .
Chocolate Brown HT is widely used across multiple sectors:
Despite its widespread use, regulatory concerns regarding its safety have led to restrictions in certain regions, emphasizing the need for ongoing research into safer alternatives or modifications of existing dyes .
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